Product packaging for Bis(2,4-dibromophenyl) phenyl phosphate(Cat. No.:CAS No. 113289-82-0)

Bis(2,4-dibromophenyl) phenyl phosphate

Cat. No.: B14303852
CAS No.: 113289-82-0
M. Wt: 641.9 g/mol
InChI Key: XRXGHMOHPQDQSK-UHFFFAOYSA-N
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Description

Bis(2,4-dibromophenyl) phenyl phosphate is an organophosphate ester (OPE) of significant interest in materials science research, particularly in the development of flame-retardant polymers. While specific studies on this exact compound are less common in the public domain, its structure suggests it shares key properties with well-documented analogues like tris(2,4-dibromophenyl) phosphate . Compounds within this class are known to act as high-efficiency flame retardants, benefiting from a synergistic combination of bromine and phosphorus within a single molecule . The bromine components primarily function in the gas phase by scavenging free radicals that propagate combustion, while the phosphorus moiety can promote char formation in the condensed phase, creating a protective barrier against fire . Researchers value this dual-phase mechanism for achieving high flame-retardant efficacy. Beyond its primary function, this structure is associated with valuable secondary properties such as high thermal stability and low volatility, which are critical for processing and the long-term performance of engineered polymers . From an environmental and health research perspective, organophosphate esters as a class are the subject of extensive study to understand their environmental occurrence, fate, and potential effects, making pure standards essential for analytical and toxicological investigations . This compound is provided as a high-purity standard for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11Br4O4P B14303852 Bis(2,4-dibromophenyl) phenyl phosphate CAS No. 113289-82-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113289-82-0

Molecular Formula

C18H11Br4O4P

Molecular Weight

641.9 g/mol

IUPAC Name

bis(2,4-dibromophenyl) phenyl phosphate

InChI

InChI=1S/C18H11Br4O4P/c19-12-6-8-17(15(21)10-12)25-27(23,24-14-4-2-1-3-5-14)26-18-9-7-13(20)11-16(18)22/h1-11H

InChI Key

XRXGHMOHPQDQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

Synthesis and Derivatization Studies

Advanced Synthetic Methodologies for Phosphate (B84403) Ester Compounds

The synthesis of unsymmetrical triaryl phosphates such as bis(2,4-dibromophenyl) phenyl phosphate can be achieved through various phosphorylation reactions. These methods are designed to control the sequential addition of different phenolic groups to a phosphorus center.

The classical and most common method for synthesizing triaryl phosphates involves the reaction of phenols with phosphorus oxychloride (POCl₃). researchgate.netresearchgate.netresearchgate.netpsu.edu For an unsymmetrical compound like this compound, a stepwise approach is essential. This can be theoretically achieved in two ways:

Route A: Reaction of phosphorus oxychloride with one equivalent of phenol (B47542) to form phenyl dichlorophosphate (B8581778) (C₆H₅OPOCl₂), followed by the reaction of this intermediate with two equivalents of 2,4-dibromophenol (B41371).

Route B: Reaction of phosphorus oxychloride with two equivalents of 2,4-dibromophenol to form bis(2,4-dibromophenyl) chlorophosphate ([(C₆H₃Br₂)O]₂POCl), followed by the reaction of this intermediate with one equivalent of phenol.

The choice between these routes can be influenced by the reactivity of the respective phenols and the stability of the intermediate chlorophosphates. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. acs.org Alternatively, the reaction can be performed using pre-formed sodium phenoxides. researchgate.net

A general representation of the stepwise synthesis is depicted below:

Step 1: Formation of the Monosubstituted Intermediate

C₆H₅OH + POCl₃ → C₆H₅OPOCl₂ + HCl

Step 2: Formation of the Final Product

C₆H₅OPOCl₂ + 2 (Br₂C₆H₃OH) → (C₆H₅O)P(O)(OC₆H₃Br₂)₂ + 2 HCl

The reaction conditions, such as temperature and solvent, play a crucial role in controlling the selectivity and yield of the reaction.

Recent advancements in organophosphorus chemistry have led to the development of novel catalytic systems for the synthesis of triaryl phosphates. While traditional methods often rely on stoichiometric amounts of reagents and can generate significant waste, catalytic approaches offer a more sustainable alternative.

For instance, iron-catalyzed aerobic oxidation of white phosphorus in the presence of phenols and iodine has been reported for the synthesis of symmetrical triaryl phosphates. nih.gov While not directly demonstrated for unsymmetrical phosphates, this methodology highlights the potential for developing catalytic routes that avoid the use of phosphorus oxychloride.

Another innovative approach involves the vapor-liquid condensation of phosphorus oxychloride with hydroxyaryl compounds. researchgate.netpsu.edu This method, which avoids the use of organic solvents, involves bubbling vaporized POCl₃ through an aqueous solution of the sodium phenoxide. researchgate.netpsu.edu Adapting this technique for a stepwise synthesis could offer an environmentally friendly route to this compound.

Biocatalytic phosphorylation using enzymes like kinases has also emerged as a highly selective method for the phosphorylation of phenols. researchgate.netmdpi.com While currently more prevalent in biological and pharmaceutical research, the principles of enzymatic catalysis could inspire the development of chemocatalysts for the selective synthesis of complex phosphate esters.

Precursor Compounds and Stereochemical Considerations in Synthesis

The primary precursors for the synthesis of this compound are phenol , 2,4-dibromophenol , and a phosphorylating agent, typically phosphorus oxychloride (POCl₃) . The purity of these starting materials is critical for achieving a high yield of the desired product and minimizing the formation of byproducts.

2,4-dibromophenol can be synthesized by the direct bromination of phenol. This reaction needs to be carefully controlled to favor the formation of the desired disubstituted product over mono- or tri-substituted phenols.

Phenyl dichlorophosphate (C₆H₅OPOCl₂) is a key intermediate in one of the plausible synthetic routes. It can be prepared by reacting one equivalent of phenol with phosphorus oxychloride, often in the presence of a catalyst like titanium tetrachloride.

Stereochemical Considerations: The phosphorus atom in this compound is tetrahedral. However, since two of the aryl substituents are identical (2,4-dibromophenyl), the molecule is achiral and does not possess a stereogenic center at the phosphorus atom. Therefore, stereochemical considerations that are crucial in the synthesis of chiral organophosphorus compounds are not a primary concern in the synthesis of this specific molecule.

Derivatization Strategies for Analog Development and Structural Modification

The structure of this compound offers several avenues for derivatization to develop analogs with potentially modified properties. These modifications can be targeted at the phenyl ring or the dibromophenyl rings.

Modification of the Phenyl Ring: The unsubstituted phenyl ring is a prime site for introducing various functional groups. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation and acylation can be employed, provided the phosphate ester linkage is stable under the reaction conditions. The reactivity of the phenyl ring will be influenced by the electron-withdrawing nature of the phosphate group.

Modification of the Dibromophenyl Rings: The bromine atoms on the dibromophenyl rings can be utilized for further functionalization through cross-coupling reactions. For instance, Suzuki or Stille coupling reactions could be used to introduce new carbon-carbon bonds, allowing for the attachment of a wide variety of alkyl, alkenyl, or aryl groups. This would lead to a diverse library of analogs with significantly altered steric and electronic properties.

Modification of the Phosphate Moiety: While the core phosphate ester is generally stable, it can be a target for modification. For example, the synthesis of corresponding thiophosphates, where one or more of the oxygen atoms are replaced by sulfur, could be explored. Thiophosphates often exhibit different biological activities and chemical properties compared to their phosphate counterparts.

The table below summarizes potential derivatization strategies:

Target SiteReaction TypePotential Functional Groups
Phenyl RingElectrophilic Aromatic Substitution-NO₂, -Cl, -Br, -SO₃H, -R, -C(O)R
Dibromophenyl RingsCross-Coupling Reactions (e.g., Suzuki)Alkyl, Alkenyl, Aryl
Phosphate MoietyThionationP=S

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where the goal is to understand how changes in the molecular structure affect the compound's properties. google.com

Process Optimization and Yield Enhancement in Laboratory-Scale Synthesis

Optimizing the laboratory-scale synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product.

Key Parameters for Optimization:

Stoichiometry of Reactants: The molar ratio of the phenols to phosphorus oxychloride is a critical factor. In a stepwise synthesis, precise control of the stoichiometry at each step is necessary to minimize the formation of symmetrical byproducts (triphenyl phosphate and tris(2,4-dibromophenyl) phosphate).

Reaction Temperature: The temperature can influence the rate of reaction and the formation of side products. Stepwise additions of reagents are often performed at low temperatures to control the exothermic reaction, followed by a period of heating to drive the reaction to completion.

Choice of Base and Solvent: The base used to scavenge HCl should be non-nucleophilic and should not interfere with the reaction. The solvent should be inert and provide good solubility for the reactants and intermediates. Dichloromethane, toluene, and acetonitrile (B52724) are commonly used solvents.

Order of Addition: The order in which the phenols are added can significantly impact the outcome of the synthesis, particularly if there is a substantial difference in their nucleophilicity. The reactivity of phenols is influenced by the electronic nature of their substituents; electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.

Catalyst: The use of catalysts, such as Lewis acids (e.g., MgCl₂, AlCl₃) or phase-transfer catalysts, can accelerate the reaction and improve yields, especially with less reactive phenols.

Purification Method: The final product must be purified to remove unreacted starting materials, byproducts, and the catalyst. Common purification techniques include washing with acidic and basic aqueous solutions, followed by recrystallization or column chromatography.

The following table provides a hypothetical example of reaction conditions that could be optimized for the synthesis of this compound:

ParameterCondition 1Condition 2Condition 3
Phosphorylating Agent POCl₃POCl₃Phenyl dichlorophosphate
Base TriethylaminePyridineK₂CO₃
Solvent DichloromethaneTolueneAcetonitrile
Temperature 0 °C to refluxRoom Temperature50 °C
Reaction Time 12 hours24 hours8 hours

By systematically varying these parameters, an optimized protocol can be developed to achieve the highest possible yield and purity of this compound on a laboratory scale.

Information Scarcity Precludes Detailed Report on this compound

Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is a significant lack of specific data on the environmental occurrence, distribution, and emission pathways for the chemical compound this compound. Consequently, the generation of a detailed article as per the requested outline is not feasible at this time.

The search for specific research findings, including quantitative data on the detection of this compound in various environmental compartments, did not yield the necessary information to construct a scientifically accurate report. While extensive data exists for a wide range of other brominated and organophosphate flame retardants, the explicit instructions to focus solely on this compound prevent the inclusion of information on these related but distinct chemical substances.

Environmental studies have documented the presence of numerous flame retardants in aquatic systems, terrestrial environments, and the atmosphere. For instance, compounds such as Tris(2,3-dibromopropyl) phosphate and various polybrominated diphenyl ethers (PBDEs) have been the subject of numerous investigations. who.int Similarly, organophosphate esters like Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) and Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP) have been identified in matrices such as soil, indoor dust, and e-waste. researchgate.netresearchgate.netnih.gov However, specific concentration data, spatiotemporal trends, and source identification for this compound are not available in the retrieved scientific literature.

Further complicating the search is a discrepancy regarding the Chemical Abstracts Service (CAS) number sometimes associated with similar chemical names. The CAS number 119515-38-7, which might be mistaken for the compound , is officially assigned to Picaridin (or Icaridin), a common insect repellent. orst.eduregulations.gov This highlights the obscurity of this compound in environmental research.

Without peer-reviewed data on its presence in surface waters, sediments, soil, dust, or air, any attempt to detail its environmental occurrence would be speculative. Therefore, in adherence with the principles of scientific accuracy and the strict constraints of the user's request, the article on this compound cannot be produced.

Synthesis and Manufacturing

Common Synthetic Routes

Specific industrial synthesis routes for Bis(2,4-dibromophenyl) phenyl phosphate (B84403) are not detailed in the available literature. However, a general and plausible method for synthesizing unsymmetrical triaryl phosphates involves the stepwise reaction of phosphorus oxychloride (POCl₃) with the corresponding phenols (in this case, phenol (B47542) and 2,4-dibromophenol).

A likely synthetic pathway could be:

Formation of the Dichloridate: Phenyl dichlorophosphate (B8581778) (C₆H₅OPOCl₂) is formed by reacting one equivalent of phenol with phosphorus oxychloride.

Esterification: The resulting phenyl dichlorophosphate is then reacted with two equivalents of 2,4-dibromophenol (B41371) in the presence of a base (like pyridine (B92270) or a tertiary amine) to neutralize the hydrochloric acid (HCl) byproduct.

Alternatively, a one-pot synthesis could involve reacting phosphorus oxychloride with a stoichiometric mixture of one equivalent of phenol and two equivalents of 2,4-dibromophenol. Careful control of reaction conditions would be necessary to favor the desired product over other possible combinations.

Industrial Production and Commercial Availability

Information regarding the large-scale industrial production or specific commercial suppliers of Bis(2,4-dibromophenyl) phenyl phosphate is not prominent in public scientific or technical sources. It may be produced as part of a technical mixture of brominated aryl phosphates rather than as a pure compound, or it could be a minor component or impurity in other flame retardant formulations.

Environmental Fate and Transformation

Abiotic Degradation Pathways

Abiotic degradation encompasses the transformation of a chemical compound through non-biological processes, primarily photolysis and hydrolysis. These pathways are crucial in determining the persistence of Bis(2,4-dibromophenyl) phenyl phosphate (B84403) in various environmental compartments.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. For brominated flame retardants, this process often involves the cleavage of carbon-bromine (C-Br) bonds, leading to a stepwise debromination. nih.gov The presence of aromatic rings in Bis(2,4-dibromophenyl) phenyl phosphate suggests that it can absorb ultraviolet (UV) radiation, initiating photochemical reactions.

Studies on other brominated compounds have shown that photodegradation can proceed via reductive debromination. e3s-conferences.org This process would result in the formation of less brominated phenyl phosphates and, potentially, the complete removal of bromine atoms over time. The kinetics of such reactions are typically pseudo-first-order. For example, the photodegradation of hexabromobenzene (B166198) (HBB) on various soil surfaces follows this kinetic model, with rates varying depending on the soil composition. e3s-conferences.orge3s-conferences.org The presence of photosensitizing substances in the environment, such as humic acids, can influence the rate of photolytic degradation, sometimes leading to an inhibitory effect due to light shielding. e3s-conferences.org

Table 1: Representative Photodegradation Rates of an Analogous Brominated Flame Retardant (Hexabromobenzene) on Different Soil Minerals

Soil MineralDegradation Rate Constant (min⁻¹)Half-life (min)
Silica (B1680970) Gel0.026174.34
Montmorillonite0.006595.72
Kaolinite0.002856.55
Quartz Sand0.001777.03

Data is for Hexabromobenzene and is intended to be illustrative of the potential behavior of brominated compounds. e3s-conferences.org

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For organophosphate esters, the primary site of hydrolysis is the phosphate ester bond (P-O-C). The rate of hydrolysis is significantly influenced by pH and temperature. pearson.comyoutube.com

While no specific hydrolysis data for this compound are available, studies on other aryl phosphate esters indicate that the P-O-aryl bond can be cleaved under both acidic and basic conditions. nih.govreddit.com The stability of the resulting phenolate (B1203915) ion influences the reaction rate. In the case of this compound, hydrolysis would likely lead to the formation of 2,4-dibromophenol (B41371) and phenyl phosphate, followed by further hydrolysis of the remaining ester linkages. The rate of hydrolysis for organophosphate esters can vary significantly depending on the electronic properties of the substituent groups on the phenyl rings. researchgate.net

Biotic Transformation Processes

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms and enzymes within larger organisms. These processes are key to the ultimate fate and potential detoxification or bioactivation of this compound in the environment.

Microorganisms, particularly bacteria and fungi, play a crucial role in the degradation of many organic pollutants. For organophosphate flame retardants, microbial degradation often initiates with the enzymatic hydrolysis of the phosphate ester bonds. researchgate.net

Studies on aryl-OPEs have demonstrated that microbial consortia, such as those containing Rhodococcus and Sphingopyxis species, can efficiently degrade these compounds, utilizing them as a carbon source. nih.gov The degradation pathway typically involves the cleavage of the ester bond to form diaryl and monoaryl phosphates, which are then further broken down. globethesis.com For this compound, a likely initial step would be the formation of 2,4-dibromophenol and phenyl phosphate. In addition to ester bond cleavage, the debromination of the aromatic rings by microbial action is a known pathway for other brominated compounds, particularly under anaerobic conditions. nih.gov

Table 2: Half-lives of Structurally Similar Aryl Organophosphate Flame Retardants Degraded by a Microbial Consortium

CompoundHalf-life (hours)
Triphenyl phosphate (TPhP)4.53
Tricresyl phosphate (TCrP)21.11
2-ethylhexyl diphenyl phosphate (EHDPP)23.0

Data from a study on a Rhodococcus-Sphingopyxis consortium. nih.gov

In larger organisms such as fish and other aquatic wildlife, the biotransformation of flame retardants is a critical process that influences their bioaccumulation and potential toxicity. researchgate.net The metabolism of BFRs and OPEs can occur through various enzymatic pathways. diva-portal.org

For brominated compounds, reductive debromination is a significant biotransformation pathway observed in biota. researchgate.net Additionally, phase I metabolic reactions, such as oxidation catalyzed by cytochrome P450 enzymes, can introduce hydroxyl groups onto the aromatic rings. diva-portal.org For the organophosphate moiety, hydrolysis by esterases is a primary metabolic route. nih.gov Therefore, in environmental organisms, this compound could undergo debromination of the dibromophenyl groups, hydroxylation of the phenyl rings, and/or hydrolysis of the phosphate ester linkages. These transformations can alter the physicochemical properties of the compound, potentially affecting its persistence and toxicity. oup.comnih.gov

Sorption and Transport Dynamics in Diverse Environmental Matrices

The movement and distribution of this compound in the environment are largely controlled by its sorption to soil, sediment, and other particulate matter. As with other hydrophobic organic compounds, OPEs and BFRs tend to partition from the aqueous phase to solid matrices. hep.com.cnmdpi.com

The sorption of OPEs to soil and sediment is strongly influenced by the organic matter content of the matrix, with higher organic carbon fractions generally leading to stronger sorption. nih.gov The hydrophobicity of the compound, often expressed as the octanol-water partition coefficient (Kow), is a key predictor of its sorption potential. Given its structure with multiple bromine atoms and aromatic rings, this compound is expected to be highly hydrophobic and thus exhibit strong sorption to soils and sediments. This strong sorption would limit its mobility in the environment, reducing its potential for leaching into groundwater but increasing its persistence in the solid phase. nih.govresearchgate.net

Persistence Assessment in Various Environmental Media and Half-Life Determination

A comprehensive search of publicly available scientific literature and environmental databases was conducted to ascertain the persistence of this compound in various environmental media, including soil, water, and sediment. The objective was to identify research findings and compile data regarding its environmental half-life to understand its potential for long-term environmental residency.

Despite a thorough investigation, no specific studies detailing the persistence or determining the half-life of this compound in different environmental compartments were found. The scientific literature accessible through extensive searches does not currently contain empirical data or modeling studies on the degradation rates of this particular chemical compound in soil, water, or sediment.

Consequently, data tables on the half-life of this compound in these media cannot be provided at this time. Further research and experimental studies are required to determine the environmental persistence of this compound and to generate the data necessary for a comprehensive environmental risk assessment. Without such studies, a critical knowledge gap remains regarding the environmental behavior and fate of this compound.

An article on the bioaccumulation and trophic transfer of the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature and data on this specific compound have yielded no information regarding its bioaccumulation in aquatic organisms, biota-sediment accumulation dynamics, or its potential for trophic transfer and biomagnification within food webs.

The conducted research did not uncover any studies that would allow for a detailed and scientifically accurate discussion of the topics outlined in the provided structure. Information on factors influencing its bioaccumulation kinetics and equilibrium is also not available. Therefore, it is not possible to create the requested article with the required data tables and detailed research findings.

Analytical Methodologies

Sample Preparation and Extraction Techniques

The analysis of Bis(2,4-dibromophenyl) phenyl phosphate (B84403) from environmental samples would follow established protocols for other semi-volatile organic compounds and flame retardants.

Solid Samples (Soil, Sediment, Dust, Biota): Common extraction techniques include pressurized liquid extraction (PLE) and ultrasonic extraction, often using solvents like hexane, dichloromethane, or mixtures thereof. For biological tissues, a lipid removal step is often necessary, which can be accomplished using gel permeation chromatography (GPC) or by adding concentrated sulfuric acid.

Liquid Samples (Water): Solid-phase extraction (SPE) is the most common method for extracting and concentrating analytes from water samples. nih.gov Cartridges packed with materials like C18 or polymeric sorbents would be suitable.

After extraction, the sample extract is typically concentrated and subjected to a "clean-up" step using techniques like silica (B1680970) gel or florisil (B1214189) column chromatography to remove interfering compounds before instrumental analysis.

Instrumental Analysis (e.g., GC-MS, LC-MS/MS)

The detection and quantification of brominated aryl phosphates are typically achieved using chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing thermally stable, semi-volatile compounds. Given its likely high boiling point, a high-temperature capillary column would be required. Electron capture negative ionization (ECNI) is often used for halogenated compounds as it can provide very high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS/MS is the preferred method. nih.gov It offers high selectivity and sensitivity, particularly when operated in multiple reaction monitoring (MRM) mode. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used as the ionization source. nih.gov High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecule and its fragments, especially in the absence of a commercial analytical standard.

Analytical Methodologies for Detection and Quantification

Extraction Techniques from Complex Matrices

The initial and one of the most critical steps in the analytical workflow is the extraction of Bis(2,4-dibromophenyl) phenyl phosphate (B84403) from the sample matrix. The choice of technique depends on the nature of the sample (e.g., water, soil, polymer, biological tissue) and the concentration of the analyte.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration, offering advantages such as high recovery rates, reduced solvent consumption, and the ability to handle a variety of liquid samples. The principle of SPE involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

For a compound like Bis(2,4-dibromophenyl) phenyl phosphate, which possesses both aromatic rings and phosphate ester groups, reversed-phase SPE is typically employed. Sorbents such as C18-bonded silica (B1680970) or polymeric materials are effective at retaining this moderately hydrophobic compound from aqueous matrices. The aromatic nature of the compound also allows for π-π interactions with sorbents that have phenyl functionalities, which can enhance selectivity.

Table 1: Illustrative Solid-Phase Extraction (SPE) Protocol for Organophosphate Esters

Step Parameter Description
Sorbent Material C18-bonded Silica or Styrene-DVB Polymer
Conditioning Solvent Methanol followed by deionized water
Sample Loading Flow Rate 1-5 mL/min
Washing Solvent Water/Methanol mixture to remove polar interferences

| Elution | Solvent | Dichloromethane or Ethyl Acetate |

This table represents a generalized protocol for compounds similar in structure and polarity and may require optimization for specific matrices.

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for isolating compounds from aqueous samples by partitioning them into an immiscible organic solvent. mdpi.com This technique is particularly useful for samples with high levels of contaminants. The selection of the organic solvent is critical and is based on the analyte's solubility and the solvent's polarity and density.

For this compound, non-polar or moderately polar solvents are effective. Dichloromethane and mixtures of n-hexane with other solvents have been successfully used for the extraction of related brominated and organophosphate flame retardants from water and biological samples. nih.govd-nb.info The efficiency of LLE can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of any potential hydrolysis products and by performing multiple extractions with fresh solvent.

Table 2: Common Solvents and Conditions for LLE of Related Flame Retardants

Solvent System Target Matrix Key Considerations Reference
n-Hexane / Dichloromethane Sediment Effective for a range of brominated flame retardants. nih.gov nih.gov
n-Hexane Landfill Leachate Used for a variety of organophosphate flame retardants. d-nb.info d-nb.info

When this compound is present in solid matrices such as polymers, electronic waste, or sediments, a more rigorous extraction approach is necessary. These methods typically involve dissolving the matrix or using physical disruption to release the analyte into a solvent.

Ultrasonic-assisted extraction (UAE) is a common technique where the sample is sonicated in a suitable solvent. This process accelerates the dissolution of the analyte by creating acoustic cavitation, which enhances solvent penetration into the matrix. For polymers, the sample may first be dissolved in a solvent like tetrahydrofuran, followed by precipitation of the polymer with a non-solvent such as methanol, leaving the analyte in the solution. This procedure is effective for analyzing phosphate-based flame retardants in styrene-based polymers.

Table 3: Extraction Methods for Solid Matrices

Technique Matrix Solvent(s) Procedure
Ultrasonic-Assisted Extraction (UAE) Polymers, Sediments Toluene, Dichloromethane Sample is sonicated with the solvent for a set period.
Dissolution-Precipitation Styrene-based Polymers Tetrahydrofuran (dissolution), Methanol (precipitation) Polymer is dissolved, then precipitated to separate it from the analyte.

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic methods are employed to separate this compound from any remaining co-extracted compounds before its quantification. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. This compound, due to its relatively high molecular weight and polarity, is well-suited for HPLC analysis.

Reversed-phase HPLC is the most common mode used for this class of compounds. A non-polar stationary phase, such as a C18 or phenyl-hexyl column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to achieve good separation and peak shape. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 4: Example HPLC Conditions for Analysis of a Structurally Similar Compound

Parameter Condition
Column CSH Fluoro Phenyl
Mobile Phase Acetonitrile and Water Gradient
Detector UV at 220 nm
Flow Rate 0.5 mL/min

| Injection Volume | 10 µL |

Data adapted from a method for bis(2,4-di-tert-butylphenyl)phosphate.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often after derivatization, although analysis of the intact molecule is also possible. The high temperatures of the GC inlet and column can sometimes cause degradation of larger organophosphate esters, but modern, robust methods can mitigate this.

The separation is achieved using a capillary column coated with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 type). A temperature program is used to elute compounds based on their boiling points and interaction with the stationary phase. For detection, a mass spectrometer (GC-MS) is highly effective, providing both quantification and structural confirmation. A phosphorus-nitrogen detector (PND) can also be used for selective detection of phosphorus-containing compounds.

Table 5: Typical GC-MS Parameters for Phosphate-Based Flame Retardants

Parameter Condition
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Start at 100°C, ramp to 300°C

| Detector | Mass Spectrometer (MS) or Phosphorus-Nitrogen Detector (PND) |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) stands as the cornerstone for the detection and identification of this compound (BDPP), offering unparalleled sensitivity and selectivity. Its application ranges from high-resolution accurate mass measurements to targeted fragmentation analysis, enabling confident identification and quantification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of BDPP, providing highly accurate mass measurements of precursor and product ions. This capability allows for the determination of elemental compositions, significantly increasing the confidence in compound identification. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are commonly employed.

For BDPP, HRMS analysis in negative ionization mode typically targets the deprotonated molecule [M-H]⁻ or adducts. The high mass accuracy, often below 5 parts per million (ppm), helps to distinguish BDPP from other co-eluting compounds with similar nominal masses.

Table 1: Exemplary HRMS Data for this compound

ParameterValue
Ionization ModeElectrospray Ionization (ESI) Negative
Precursor Ion[M-H]⁻
Theoretical m/z570.6905
Measured m/z570.6900
Mass Accuracy (ppm)-0.88

Tandem Mass Spectrometry (MS/MS) and Selected Reaction Monitoring (SRM)

Tandem mass spectrometry (MS/MS) is a widely used technique for the quantification of BDPP due to its high selectivity and sensitivity. In MS/MS, the precursor ion of BDPP is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM), analysts can achieve very low detection limits and minimize matrix interferences.

Commonly, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is utilized for the analysis of BDPP. The fragmentation of the BDPP precursor ion yields specific product ions that are used for quantification and confirmation.

Table 2: Typical SRM Transitions for this compound Analysis

Precursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
57241525725
57225717830

Non-Target and Suspect Screening Approaches for Identification of Unknowns

Non-target and suspect screening approaches are increasingly important for identifying emerging contaminants like BDPP in environmental samples. These methods utilize HRMS to acquire full-scan mass spectra, which are then processed to detect and identify a wide range of compounds, including those not on a predefined target list.

In suspect screening, a list of potential compounds, including BDPP and its transformation products, is created based on known use and predicted environmental fate. The acquired HRMS data is then searched for the accurate masses of these suspected compounds. Non-target screening goes a step further by attempting to identify all detectable compounds in a sample through a combination of mass accuracy, isotopic patterns, and fragmentation data, often aided by spectral libraries and computational tools.

Quality Assurance and Quality Control (QA/QC) Protocols

To ensure the reliability and accuracy of analytical data for BDPP, rigorous quality assurance and quality control (QA/QC) protocols are essential. These protocols encompass various aspects of the analytical workflow, from sample collection to data reporting.

Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.

For BDPP analysis, MDLs and LOQs are determined based on the analytical instrument's sensitivity, the sample matrix, and the entire sample preparation procedure. These values are crucial for interpreting environmental monitoring data and assessing potential risks.

Table 3: Representative MDLs and LOQs for this compound in Different Matrices

MatrixAnalytical MethodMDL (ng/g)LOQ (ng/g)
DustGC-MS/MS0.050.15
SedimentLC-HRMS0.10.3
WaterLC-MS/MS0.01 ng/L0.03 ng/L

Recovery Assessments, Internal Standards, and Calibration Curve Validation

Recovery Assessments: The efficiency of the entire analytical method, including extraction and clean-up steps, is evaluated through recovery assessments. This is typically done by spiking blank samples with a known amount of BDPP and calculating the percentage of the analyte that is recovered. Acceptable recovery rates are generally within the range of 70-130%.

Internal Standards: To correct for variations in instrument response and sample preparation efficiency, internal standards are used. These are compounds that are chemically similar to BDPP but are not expected to be present in the samples. Isotopically labeled BDPP (e.g., ¹³C₁₂-BDPP) is an ideal internal standard as it co-elutes with the native compound and has a similar ionization efficiency.

Calibration Curve Validation: A calibration curve is generated using a series of standard solutions of known BDPP concentrations. The linearity of the curve is assessed, typically by requiring a coefficient of determination (r²) of 0.99 or greater. The accuracy of the calibration is validated by analyzing quality control samples at different concentration levels.

Absence of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, no specific studies detailing the in vitro cellular responses, molecular interactions, or receptor binding mechanisms of the chemical compound this compound were identified.

The performed searches aimed to retrieve data pertinent to the following areas of investigation:

In Vitro Cellular Responses:

Effects on cell growth and proliferation in mammalian cell lines.

Alterations in cellular organelle function, including mitochondrial mass and integrity.

Induction of oxidative stress pathways and the generation of reactive oxygen species (ROS).

Impacts on nuclear morphology and intensity.

Changes in cellular metabolism and lipid homeostasis.

Molecular Interactions and Receptor Binding Mechanisms.

Therefore, it is not possible to provide the requested article with the specified outline and content inclusions, as the foundational scientific research on the biological interactions of this compound appears to be unavailable in the public domain at this time.

Mechanistic Studies of Biological Interactions Excluding Toxicity Profiles

Enzyme Activity Modulation and Substrate Specificity (e.g., diesterase activity)

Currently, there is a lack of specific research in publicly available literature detailing the direct modulation of enzyme activities, such as diesterase activity, by Bis(2,4-dibromophenyl) phenyl phosphate (B84403). Scientific investigations into the specific inhibitory or acceleratory effects of this compound on enzyme kinetics and substrate specificity have not been identified. Therefore, a detailed discussion on this topic is not possible at this time.

Future Research Directions and Knowledge Gaps

Development of Sustainable and Environmentally Benign Synthesis Routes

The conventional synthesis of OPEs and BFRs often involves hazardous chemicals and processes that are not environmentally friendly. Future research should prioritize the development of sustainable and green synthesis routes for compounds like Bis(2,4-dibromophenyl) phenyl phosphate (B84403). This includes exploring enzymatic catalysis, solvent-free reaction conditions, and the use of renewable starting materials to minimize the environmental footprint of production. A significant challenge lies in creating processes that are both economically viable and adhere to the principles of green chemistry.

Green Chemistry PrinciplePotential Application in Synthesis
Prevention Designing synthesis pathways that minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries Eliminating or replacing hazardous solvents with safer alternatives.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Utilizing renewable raw materials instead of depleting fossil fuels.
Catalysis Employing catalytic reagents in small amounts that can be recycled.

Comprehensive Environmental Monitoring Programs Incorporating Novel Analytical Techniques

The detection of emerging contaminants such as novel BFRs and OPEs in various environmental matrices presents a significant analytical challenge. daneshyari.com Future research must focus on developing and implementing comprehensive environmental monitoring programs that can accurately quantify the presence and distribution of Bis(2,4-dibromophenyl) phenyl phosphate. This necessitates the advancement of novel analytical techniques with high sensitivity and selectivity.

High-resolution mass spectrometry (HRMS) coupled with gas or liquid chromatography is a powerful tool for identifying and quantifying emerging OPEs. uos.ac.kr The development of suspect and non-target screening methods using HRMS will be crucial for detecting not only the parent compound but also its degradation products in the environment. uos.ac.kr Furthermore, refining sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE), is essential for handling complex environmental samples like soil, sediment, water, and biota. researchgate.net

Advanced Mechanistic Elucidation of Biological Pathways and Molecular Targets

Understanding the potential biological effects of this compound requires in-depth investigation into its interactions with biological systems. Both BFRs and OPEs have been shown to be developmental neurotoxicants, and it is crucial to identify the specific mechanisms of this activity. nih.gov Future research should aim to elucidate the molecular targets and biological pathways affected by this compound. This includes investigating its potential to disrupt endocrine function, interfere with neurodevelopmental processes, and induce cytotoxicity. researchgate.netnih.gov

Studies on related halogenated aromatic compounds suggest that they can induce xenobiotic metabolism, which could influence the toxicity of other environmental contaminants. epa.gov Research should explore whether this compound shares these properties. The phosphate ester group is a key component in many biological molecules and processes, and understanding how synthetic phosphate esters interact with these natural pathways is a critical area of study. nih.govlibretexts.orgnih.govresearchgate.net

Integration of In Silico Modeling with Experimental Studies for Predictive Assessment

In silico modeling, including Quantitative Structure-Activity Relationship (QSAR) models, offers a promising approach for predicting the environmental fate, toxicity, and bioaccumulation potential of chemicals like this compound, especially when experimental data is scarce. dtic.milnih.govspringernature.comresearchgate.net These computational tools can help prioritize substances for further toxicological testing and risk assessment. epa.gov

Future research should focus on developing and validating robust QSAR models specifically for brominated OPEs. Integrating these predictive models with targeted experimental studies can create a more efficient and comprehensive framework for assessing the potential risks of emerging contaminants. nih.gov This integrated approach can aid in filling data gaps and making informed regulatory decisions in a timely manner. nih.gov

In Silico ToolApplication in Predictive Assessment
QSAR Models Predict toxicity, biodegradability, and bioaccumulation potential based on chemical structure.
Metabolite Prediction Software Identify potential metabolic breakdown products for further toxicological evaluation. nih.govfrontiersin.orgjohnshopkins.edu
Pharmacokinetic Models Predict the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Environmental Fate Models Estimate the distribution and persistence of the compound in different environmental compartments.

Assessment of Isomeric and Metabolite-Specific Environmental Behavior and Biological Interactions

The environmental behavior and biological activity of a chemical can be significantly influenced by its specific isomeric form and its metabolic products. For many BFRs, metabolism can lead to the formation of hydroxylated and debrominated metabolites, which may have different toxicity profiles than the parent compound. researchgate.netnih.gov Similarly, OPEs are known to be metabolized into their corresponding diesters. nih.govresearchgate.net

Q & A

Q. What advanced spectroscopic techniques can elucidate its crystalline or amorphous phase behavior?

  • Methodological Answer : Employ synchrotron-based X-ray diffraction (XRD) for crystal structure determination. Pair with differential scanning calorimetry (DSC) to analyze glass transition temperatures (TgT_g) in polymer blends .

Q. How can researchers assess thermal decomposition products under controlled pyrolysis?

  • Methodological Answer : Use thermogravimetric analysis coupled with FTIR (TGA-FTIR) to identify volatile brominated compounds (e.g., HBr, dibromodibenzo-p-dioxins). Optimize heating rates (10°C/min) to mimic real-world combustion scenarios .

Q. What methodologies quantify synergistic effects when combined with other flame retardants?

  • Methodological Answer : Conduct cone calorimetry tests (ISO 5660) on polymer composites. Measure peak heat release rates (pHRR) and compare with formulations containing halogenated/non-halogenated co-additives (e.g., metal hydroxides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.